molecular formula C16H23BN2O6 B7958875 Ethyl 4-(methylamino)-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Ethyl 4-(methylamino)-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B7958875
M. Wt: 350.2 g/mol
InChI Key: NYWKGWRFUUZJLD-UHFFFAOYSA-N
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Description

Ethyl 4-(methylamino)-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a nitro group, a methylamino group, and a dioxaborolan group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(methylamino)-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves multiple steps, starting from commercially available precursorsThe dioxaborolan group is then introduced via a palladium-catalyzed cross-coupling reaction using bis(pinacolato)diboron as the boron source .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(methylamino)-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amino compound, while substitution reactions can yield a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

Ethyl 4-(methylamino)-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(methylamino)-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dioxaborolan group can form stable complexes with various biomolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-4-(methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • Ethyl 4-(methylamino)-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Uniqueness

Ethyl 4-(methylamino)-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the presence of both a nitro group and a dioxaborolan group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable tool in various research applications .

Properties

IUPAC Name

ethyl 4-(methylamino)-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BN2O6/c1-7-23-14(20)10-8-11(13(18-6)12(9-10)19(21)22)17-24-15(2,3)16(4,5)25-17/h8-9,18H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWKGWRFUUZJLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2NC)[N+](=O)[O-])C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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